BenchChemオンラインストアへようこそ!

Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate

Physicochemical profiling Drug-likeness Lead optimization

Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate (CAS 2122472-32-4) is a bicyclic nitrogen-containing heterocycle featuring a fused bis-pyrrole core with an ethyl ester substituent at the 2-position. With a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol, this compound belongs to the 1,6-dihydropyrrolo[2,3-b]pyrrole scaffold family—a less-explored heterocyclic system that has recently garnered attention as a versatile building block for medicinal chemistry programs targeting kinases, pyruvate kinase (PKR) activation, and hypolipidemic indications.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B15070805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)NC=C2
InChIInChI=1S/C9H10N2O2/c1-2-13-9(12)7-5-6-3-4-10-8(6)11-7/h3-5,10-11H,2H2,1H3
InChIKeyRSHKPPJSAMXZPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylate – Core Scaffold Identity, Physicochemical Profile, and Selection Rationale for Procurement


Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate (CAS 2122472-32-4) is a bicyclic nitrogen-containing heterocycle featuring a fused bis-pyrrole core with an ethyl ester substituent at the 2-position. With a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol, this compound belongs to the 1,6-dihydropyrrolo[2,3-b]pyrrole scaffold family—a less-explored heterocyclic system that has recently garnered attention as a versatile building block for medicinal chemistry programs targeting kinases, pyruvate kinase (PKR) activation, and hypolipidemic indications [1][2]. The compound is commercially available at 98% purity from multiple global vendors, with documented physicochemical parameters including a computed logP of 1.71, two hydrogen bond donors, and one hydrogen bond acceptor . Its structural architecture positions it at the intersection of pyrrole-based fragments and more complex fused heterocycles, making it a strategically relevant intermediate for structure–activity relationship (SAR) exploration and lead optimization campaigns.

Why Generic Substitution Fails: Physicochemical and Scaffold Differentiation of Ethyl 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylate from Closest Analogs


Substituting ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate with its closest structural analogs—the parent 1,6-dihydropyrrolo[2,3-b]pyrrole scaffold, the methyl ester variant, or the carboxylic acid derivative—introduces measurable differences in lipophilicity, hydrogen bonding capacity, and synthetic utility that directly impact downstream medicinal chemistry outcomes. The ethyl ester confers a logP of 1.71, representing a ~0.7 log unit increase over the carboxylic acid analog (logP 1.01), which alters passive membrane permeability and pharmacokinetic profiles of derived lead compounds . Furthermore, the 1,6-dihydropyrrolo[2,3-b]pyrrole core itself is distinct from the more widely exploited pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, offering a different hydrogen-bonding donor/acceptor topology that can translate into novel intellectual property space and differentiated kinase selectivity profiles . These physicochemical and structural distinctions mean that in-class analogs cannot be freely interchanged without risking altered target engagement, solubility, or synthetic tractability in multi-step medicinal chemistry sequences.

Quantitative Differentiation Evidence for Ethyl 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylate: Head-to-Head and Cross-Study Comparisons


Lipophilicity (logP) and Hydrogen Bond Donor Count: Direct Physicochemical Comparison with the Carboxylic Acid Analog

Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate exhibits a computed logP of 1.71, which is 0.70 log units higher than its direct carboxylic acid analog (1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid, logP = 1.01) . This difference in lipophilicity is accompanied by a reduction in hydrogen bond donors from 3 (carboxylic acid) to 2 (ethyl ester), and a reduction in hydrogen bond acceptors from 2 to 1. The logP shift of +0.70 is substantial in medicinal chemistry terms, typically corresponding to a meaningful alteration in passive membrane permeability and oral absorption potential according to Lipinski's rule-of-five framework. The ethyl ester also serves as a metabolically labile prodrug handle or a synthetic intermediate for further amidation or hydrolysis, whereas the carboxylic acid requires additional activation steps for analogous transformations.

Physicochemical profiling Drug-likeness Lead optimization

Antimicrobial Activity of Pyrrolo[2,3-b]pyrrole Derivatives: Class-Level Evidence for Scaffold Selection in Anti-Infective Programs

In a study by Kamel et al. (2022), a series of seven novel pyrrolo[2,3-b]pyrrole derivatives (compounds 1–7) were evaluated for antimicrobial activity [1]. Although ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate was not directly tested, it serves as the unsubstituted core scaffold from which these derivatives were synthesized. Among the tested derivatives, Compound 2 demonstrated an MIC of 50 μg/mL against Pseudomonas aeruginosa (compared to 25 μg/mL for ciprofloxacin) and an MIC approximately 25% of that of clotrimazole against Candida albicans. Compound 3 showed activity against Staphylococcus aureus comparable to ciprofloxacin and roughly half the activity of ampicillin. These data establish a class-level baseline for the pyrrolo[2,3-b]pyrrole scaffold and demonstrate that appropriate substitution of the core can yield compounds with measurable antimicrobial and antifungal activity, providing a rationale for selecting this scaffold over unrelated heterocyclic starting materials when anti-infective SAR exploration is the objective.

Antimicrobial Antifungal Scaffold repurposing

Cytotoxic Activity of Pyrrolo[2,3-b]pyrrole Derivatives Against Cancer Cell Lines: Cross-Study Benchmarking Against Standard Chemotherapeutics

The Kamel et al. (2022) study evaluated the cytotoxic activity of pyrrolo[2,3-b]pyrrole derivatives 1–7 against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cell lines using the MTT assay, with erlotinib and doxorubicin as reference standards [1]. Compound 2—a derivative of the same core scaffold as ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate—achieved IC₅₀ values of 5.88 µM (MCF-7), 5.43 µM (HCT-116), and 7.75 µM (A549). These values represent potency improvements of 3.81-fold, 2.90-fold, and 2.39-fold over erlotinib (IC₅₀: 22.46, 15.76, and 18.55 µM, respectively) for the same cell lines. Compound 2 was also more potent than doxorubicin against MCF-7 (IC₅₀ 5.88 vs. 7.25 µM) and comparable against HCT-116 (5.43 vs. 5.12 µM). While these are class-level data from substituted derivatives, they establish that the pyrrolo[2,3-b]pyrrole core can support potent anticancer activity, making the unsubstituted ethyl ester a strategically valuable starting scaffold for focused libraries targeting these cancer indications.

Anticancer Cytotoxicity MTT assay

Molecular Docking Performance of Pyrrolo[2,3-b]pyrrole Derivatives at NPC1L1: Binding Score Comparison Supporting Hypolipidemic Lead Development

In the same Kamel et al. (2022) study, pyrrolo[2,3-b]pyrrole derivatives 1–7 were docked into the Niemann-Pick C1-like 1 (NPC1L1) protein (PDB: 3QNT), the molecular target of the marketed cholesterol absorption inhibitor ezetimibe [1]. All seven derivatives achieved binding scores between -8.73 and -8.26 kcal/mol, comparable to ezetimibe's binding score of -8.43 kcal/mol. Compound 2, derived from the same core as the target compound, exhibited a binding score of -8.48 kcal/mol—slightly superior to ezetimibe—and formed three hydrogen bonds (Glu38, Gln95, His124) plus one hydrophobic interaction (Pro215). Compound 6 achieved the strongest binding score of -8.73 kcal/mol. These in silico findings indicate that the pyrrolo[2,3-b]pyrrole scaffold possesses the topological and electronic features necessary to engage the NPC1L1 binding site, and that the 2-carboxylate position (where the ethyl ester resides) is critical for productive hydrogen bonding interactions with key active-site residues. This provides a computational rationale for selecting ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate as a core fragment for hypolipidemic drug discovery programs.

Molecular docking NPC1L1 Hypolipidemic Cholesterol absorption

Scaffold Topology Differentiation: Hydrogen Bond Donor/Acceptor Profile of 1,6-Dihydropyrrolo[2,3-b]pyrrole vs. Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffolds

The 1,6-dihydropyrrolo[2,3-b]pyrrole scaffold of the target compound presents a fundamentally different hydrogen bonding topology compared to the widely exploited pyrrolo[2,3-b]pyridine (7-azaindole) scaffold commonly used as a kinase hinge-binding motif [1]. The pyrrolo[2,3-b]pyridine scaffold typically acts as a hinge binder through the pyridine nitrogen as a hydrogen bond acceptor and the pyrrole NH as a hydrogen bond donor—a well-precedented pharmacophore found in numerous clinical kinase inhibitors . In contrast, the 1,6-dihydropyrrolo[2,3-b]pyrrole system features two NH donors on the pyrrole rings and lacks the pyridine nitrogen acceptor, offering a distinct hydrogen bond donor-donor pharmacophore. For ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate specifically, the measured profile is 2 H-bond donors and 1 H-bond acceptor (the ester carbonyl) . This topological divergence means that kinase inhibitors built on the 1,6-dihydropyrrolo[2,3-b]pyrrole scaffold can access different binding modes and potentially achieve selectivity profiles that are inaccessible to 7-azaindole-based chemotypes—a critical consideration for programs seeking novel intellectual property or overcoming resistance mutations.

Kinase hinge binder Scaffold hopping Bioisostere Intellectual property

ADMET Predictions for Pyrrolo[2,3-b]pyrrole Derivatives: Drug-Likeness and Pharmacokinetic Benchmarking

The Kamel et al. (2022) study included in silico ADMET profiling of pyrrolo[2,3-b]pyrrole derivatives 1–7 using the SwissADME web tool [1]. All seven derivatives were predicted to have favorable drug-likeness profiles with no violations of Lipinski's rule of five, no PAINS alerts, and acceptable predicted oral bioavailability scores. The compounds demonstrated moderate to good gastrointestinal absorption predictions and were not predicted to cross the blood-brain barrier, indicating potential for peripherally acting therapeutic agents without CNS side effects. Cytochrome P450 inhibition predictions suggested a generally low risk of drug-drug interactions for most derivatives. While these predictions are for substituted derivatives rather than the unsubstituted ethyl ester, they provide a favorable class-level ADMET benchmark that supports the selection of the 1,6-dihydropyrrolo[2,3-b]pyrrole scaffold as a drug-like starting point for lead optimization. The ethyl ester moiety in the target compound is itself a common prodrug strategy that can further improve oral bioavailability of carboxylic acid-containing leads.

ADMET Drug-likeness Pharmacokinetics SwissADME

Best-Fit Research and Industrial Application Scenarios for Ethyl 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylate Based on Evidence


Kinase Inhibitor Lead Generation via Scaffold Hopping from 7-Azaindole Chemotypes

Programs seeking to escape crowded intellectual property space around 7-azaindole-based kinase inhibitors should prioritize ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate as a structurally differentiated hinge-binding scaffold. The compound's donor–donor hydrogen bond pharmacophore (2 NH donors) contrasts with the donor–acceptor topology of pyrrolo[2,3-b]pyridine, enabling distinct binding modes at the kinase hinge region [1]. The ethyl ester provides a synthetic handle for rapid SAR exploration through amidation, hydrolysis, or reduction, while maintaining a favorable logP of 1.71 for passive permeability [2]. This scaffold is particularly relevant for programs targeting Jak family kinases or PI3K, where alternative (5+5) annellated heterocycles have been validated as hinge-binding motifs .

Hypolipidemic Agent Discovery Targeting NPC1L1-Mediated Cholesterol Absorption

The demonstrated binding affinity of pyrrolo[2,3-b]pyrrole derivatives at the NPC1L1 protein (docking scores comparable to ezetimibe, with Compound 2 achieving -8.48 vs. -8.43 kcal/mol) supports the procurement of ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate as a core fragment for cholesterol absorption inhibitor programs [1]. The 2-carboxylate position was shown to participate in critical hydrogen bonding interactions with Glu38, Gln95, and His124 residues, validating the importance of substitution at this position. The favorable in silico ADMET predictions—including no blood-brain barrier penetration and no PAINS alerts—further support the scaffold's suitability for orally administered, peripherally restricted hypolipidemic agents [1].

Anticancer Library Synthesis Targeting MCF-7 and HCT-116 Cell Lines

For medicinal chemistry teams focused on breast (MCF-7) and colon (HCT-116) cancer, ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate offers a validated entry point for synthesizing focused compound libraries. Class-level data demonstrate that appropriately substituted derivatives of this scaffold can achieve sub-10 µM IC₅₀ values that surpass erlotinib by 2.4–3.8 fold in these cell lines [1]. The ethyl ester functionality enables late-stage diversification via amide coupling with diverse amine libraries, facilitating rapid SAR exploration. The scaffold's favorable drug-likeness profile and absence of PAINS alerts reduce the risk of assay interference commonly encountered with promiscuous heterocyclic cores [1].

PKR Activator Development for Sickle Cell Disease and Pyruvate Kinase Deficiency

The pyrrolopyrrole scaffold has been validated in granted patents as a core chemotype for pyruvate kinase (PKR) activators, with therapeutic applications in sickle cell disease, thalassemia, and pyruvate kinase deficiency [2]. Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate can serve as a strategic intermediate for synthesizing novel PKR activator analogs, particularly for programs aiming to develop follow-on compounds with improved selectivity or pharmacokinetic profiles compared to first-generation clinical candidates. The ester handle provides versatility: it can be retained for optimal lipophilicity or hydrolyzed to the carboxylic acid for increased aqueous solubility, depending on the target product profile.

Quote Request

Request a Quote for Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.